molecular formula C12H13ClN2 B13252965 4-Chloro-2-(pyrrolidin-3-yl)-1H-indole

4-Chloro-2-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B13252965
M. Wt: 220.70 g/mol
InChI Key: BSWMRQNCTKAVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(pyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyrrolidin-3-yl)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroindole and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents to facilitate the reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pyrrolidin-3-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Chloro-2-(pyrrolidin-3-yl)-1H-indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(pyrrolidin-3-yl)pyrimidine: This compound shares a similar structure but has a pyrimidine ring instead of an indole ring.

    4-Chloro-2-(pyrrolidin-3-yl)benzene: This compound has a benzene ring instead of an indole ring.

Uniqueness

4-Chloro-2-(pyrrolidin-3-yl)-1H-indole is unique due to its specific combination of the chloro group, pyrrolidinyl moiety, and indole ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-Chloro-2-(pyrrolidin-3-yl)-1H-indole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its interactions with biological targets, including its potential as an anticancer and antimicrobial agent, based on various research findings.

Chemical Structure and Properties

This compound features a chlorine atom at the 4-position and a pyrrolidine ring at the 2-position of the indole structure. This unique configuration contributes to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)5.6
A549 (lung adenocarcinoma)7.4
CaCo-2 (colon adenocarcinoma)6.9

These results suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In vitro tests have shown its efficacy against several bacterial strains:

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.025Strong
Escherichia coli0.0195Strong
Bacillus mycoides0.0048Moderate

The presence of halogen substituents, particularly chlorine, enhances the antimicrobial activity of the indole derivatives, as evidenced by their lower MIC values against these pathogens .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound shows affinity for various receptors, including cannabinoid receptors, which may play a role in its anticancer effects.
  • Enzyme Inhibition : It has been reported to inhibit enzymes such as carbonic anhydrase and histone deacetylases, contributing to its anticancer properties by affecting cellular signaling pathways .

Study on Anticancer Activity

A study conducted on the effects of this compound on A549 cells revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The mechanism was linked to the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that it effectively inhibited growth in resistant strains, demonstrating potential for clinical applications in treating infections caused by resistant pathogens .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

4-chloro-2-pyrrolidin-3-yl-1H-indole

InChI

InChI=1S/C12H13ClN2/c13-10-2-1-3-11-9(10)6-12(15-11)8-4-5-14-7-8/h1-3,6,8,14-15H,4-5,7H2

InChI Key

BSWMRQNCTKAVBU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC3=C(N2)C=CC=C3Cl

Origin of Product

United States

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